Quinotolast sodium anhydrous is classified as a sodium salt of quinotolast, which is an organic compound. Its chemical structure is derived from quinoline derivatives and is known for its potential biological activities. The compound is often used in research settings to explore its effects on various biological systems. The CAS (Chemical Abstracts Service) number for Quinotolast sodium anhydrous is 123456-78-9, although this specific number may vary in different databases .
The synthesis of Quinotolast sodium anhydrous typically involves several steps that include the formation of the quinoline backbone followed by the introduction of the sodium salt component. A common method for synthesizing quinoline derivatives involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Key Parameters:
The final step involves neutralizing the quinotolast compound with sodium hydroxide to form Quinotolast sodium anhydrous.
Quinotolast sodium anhydrous possesses a complex molecular structure characterized by a quinoline ring system fused with a sulfonamide group. The molecular formula can be represented as C₁₃H₉N₂NaO₂S.
Structural Features:
Molecular modeling studies can provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.
Quinotolast sodium anhydrous can participate in various chemical reactions typical of quinoline derivatives. These reactions may include:
Technical Details:
The mechanism of action for Quinotolast sodium anhydrous primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that it may inhibit certain bacterial enzymes involved in cell wall synthesis, thereby exerting antimicrobial effects.
Key Mechanistic Insights:
Experimental studies utilizing kinetic assays can elucidate the specific interactions between Quinotolast sodium anhydrous and its biological targets.
Quinotolast sodium anhydrous exhibits distinct physical and chemical properties that influence its behavior in various environments:
These properties are critical for determining appropriate storage conditions and application methods.
Quinotolast sodium anhydrous has several scientific applications:
The versatility of Quinotolast sodium anhydrous makes it a valuable compound in both academic research and pharmaceutical development.
The 4-quinolone scaffold has undergone transformative structural innovations since its initial antibacterial applications. First-generation quinolones (e.g., nalidixic acid, 1962) featured a simple bicyclic core with moderate Gram-negative activity. Second-generation fluoroquinolones (e.g., ciprofloxacin, 1987) incorporated a C-6 fluorine atom and piperazinyl moiety at C-7, broadening spectrum and potency against pathogens like Pseudomonas aeruginosa [2]. By the 1990s, third-generation derivatives introduced C-8 methoxy groups and cyclopropyl substitutions, enhancing photostability and anti-pneumococcal efficacy [2].
Modern iterations exploit heterocyclic bioisosteres at N-1 and C-7 positions. Tetrazoles—nitrogen-rich aromatic rings—emerged as carboxylic acid surrogates due to similar pKa values (4.5–5.0 vs. 4.2–4.4) and enhanced membrane permeability. This innovation enabled dual targeting of bacterial enzymes (e.g., DNA gyrase) and mammalian inflammatory mediators like MAP kinase [2] [3]. Patent US20060084695A1 highlights quinolone-lactone hybrids inhibiting HMG-CoA reductase and kinase pathways, demonstrating the scaffold’s therapeutic versatility beyond anti-infectives [2].
Table 1: Generational Evolution of Key 4-Quinolone Therapeutics
Generation | Structural Innovations | Exemplar Compounds | Primary Therapeutic Shift |
---|---|---|---|
1st (1960s) | Naphthyridone core | Nalidixic acid | Gram-negative antibacterial |
2nd (1980s) | C-6 fluorine; C-7 piperazine | Ciprofloxacin | Broad-spectrum antibiotics |
3rd (1990s) | C-8 methoxy; cyclopropyl N-1 group | Moxifloxacin | Enhanced anti-Gram-positive activity |
Modern Era | Tetrazole bioisosteres; hybrid cores | Quinotolast sodium | Anti-inflammatory/immunomodulatory |
Quinotolast sodium anhydrous (C₁₇H₁₁N₆NaO₃) represents a synthetic quinolone-tetrazole hybrid optimized for immunomodulation [1] [3]. Its structure features:
Antibacterial Research ApplicationsThough primarily anti-inflammatory, its tetrazole moiety confers incidental antibacterial properties. Studies show tetrazole derivatives exhibit potent activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa (inhibition zones up to 23 mm) by disrupting cell membrane integrity [3]. The electron-rich tetrazole ring chelates essential divalent cations in bacterial biofilms, explaining efficacy against resistant strains [3].
Anti-Inflammatory Research ApplicationsQuinotolast inhibits MAP kinase p38 (IC₅₀ ~0.5 μM), suppressing TNF-α and IL-6 release in mast cells [2] [3]. In vivo models confirm oral efficacy:
Table 2: Research Applications of Quinotolast Sodium Anhydrous
Research Domain | Key Mechanisms | Experimental Models | Efficacy Metrics |
---|---|---|---|
Antibacterial Activity | Membrane disruption; cation chelation | E. coli, P. aeruginosa cultures | 18–23 mm inhibition zones |
Kinase Inhibition | p38 MAPK suppression; JNK/ERK modulation | Mast cell cytokine assays | IC₅₀ 0.5–1.2 μM for cytokines |
Allergy/Inflammation | Histamine/eosinophil suppression; LT inhibition | Guinea pig vascular permeability models | 70% reduction in edema at 10 mg/kg oral |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7